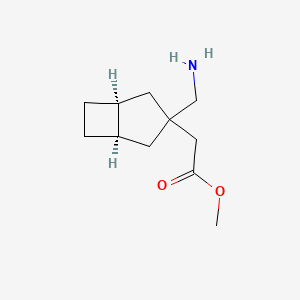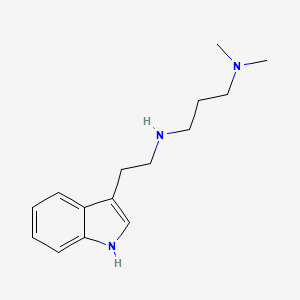
PF-04701475
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of PF-04701475 involves several steps, starting with the preparation of the core dihydroisoxazole structure. The synthetic route typically includes the following steps:
Formation of the isoxazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is coupled to the isoxazole ring.
Attachment of the pyrrolidinyl group: This is done through a substitution reaction, where the pyrrolidinyl group is introduced to the aromatic ring.
Sulfonamide formation:
化学反应分析
PF-04701475 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where different substituents can be introduced.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the breakdown of the sulfonamide group
科学研究应用
PF-04701475 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
Biology: this compound is employed in research to understand the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various biological processes.
Medicine: The compound is being investigated for its potential therapeutic effects in neurological disorders, such as Alzheimer’s disease and epilepsy.
Industry: This compound is used in the development of new drugs targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors
作用机制
PF-04701475 exerts its effects by binding to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and enhancing its activity. This positive allosteric modulation increases the receptor’s response to its natural ligand, leading to increased synaptic transmission and improved neuronal communication. The molecular targets of this compound include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, and the pathways involved are primarily related to synaptic plasticity and neurotransmission .
相似化合物的比较
PF-04701475 is unique in its high potency and selectivity as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:
PF-4778574: Another positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor with different structural features.
PF-06747775: A compound with similar modulatory effects but distinct chemical structure.
PF-04827736: Another modulator with unique properties and applications
属性
CAS 编号 |
1488407-52-8 |
|---|---|
分子式 |
C17H24FN3O3S |
分子量 |
369.4554 |
IUPAC 名称 |
N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide |
InChI |
InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1 |
InChI 键 |
GEDXXRQLHWIBAD-AWEZNQCLSA-N |
SMILES |
CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PF-04701475 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-04701475 interact with its target and what are the downstream effects?
A1: this compound acts as a positive allosteric modulator (potentiator) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs) []. While the exact binding site of this compound is not specified in the provided abstract, it's known that AMPAR potentiators typically bind to sites distinct from the glutamate binding site. By binding to these allosteric sites, this compound enhances the receptor's sensitivity to glutamate, the primary excitatory neurotransmitter in the brain. This potentiation leads to increased excitatory neurotransmission.
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this series of compounds and how they influenced the development of this compound?
A2: The abstract highlights that this compound (8a) was derived through structure-based drug design utilizing X-ray crystal structures of the ligand-binding domain of human GluA2 []. This suggests that researchers had insights into the structural requirements for binding and potentiation of AMPARs. Although the specific SAR details are not provided, the abstract mentions that further optimization of the lead series led to the development of compound 16a. This optimized compound retained desirable in vitro ADME properties while eliminating a potentially reactive aniline moiety present in this compound. This suggests that SAR studies focused on balancing potency with favorable pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


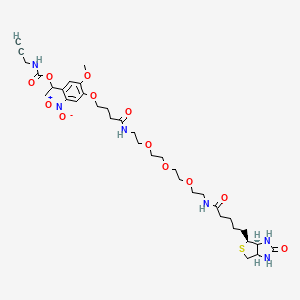
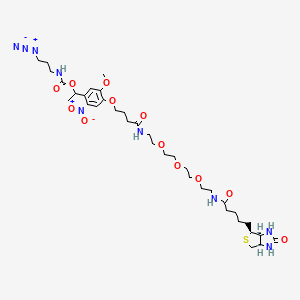
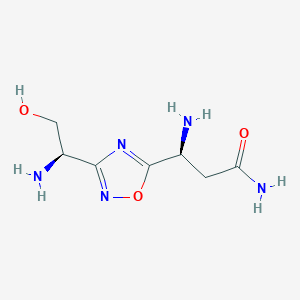

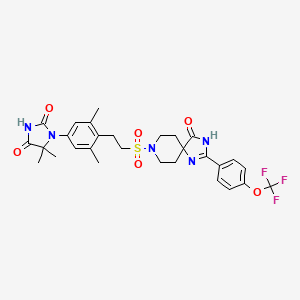
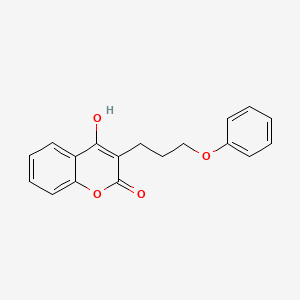

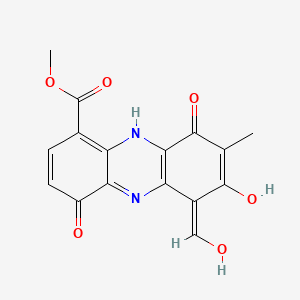
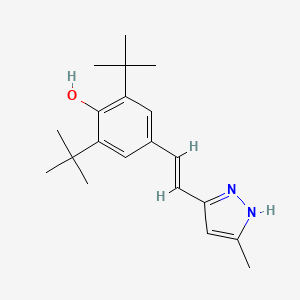
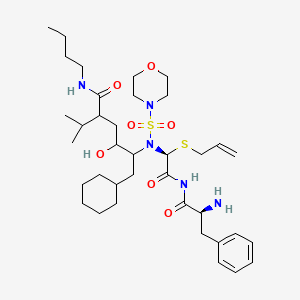
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)
